Hydroxymethyl Rupatadine is a derivative of Rupatadine, which is a selective histamine H1 receptor antagonist and platelet activating factor antagonist used primarily for the treatment of allergic conditions such as allergic rhinitis and chronic spontaneous urticaria. The compound is classified as a small molecule and has gained attention for its dual action in blocking histamine and platelet activating factor receptors, thus alleviating symptoms associated with allergic responses. Hydroxymethylation, the introduction of a hydroxymethyl group into the compound, can enhance its therapeutic efficacy and solubility.
Rupatadine was initially developed by Uriach and is marketed under various brand names including Rupafin and Urtimed. It belongs to the class of N-alkyl pyridine derivatives, specifically categorized as a second-generation antihistamine due to its reduced sedative effects compared to first-generation antihistamines. The chemical formula for Hydroxymethyl Rupatadine is with a molecular weight of approximately 415.96 g/mol .
The synthesis of Hydroxymethyl Rupatadine involves several key steps:
The technical details include controlling the molar ratios of reactants and optimizing reaction conditions to maximize yield and purity.
The molecular structure of Hydroxymethyl Rupatadine can be represented as follows:
Key structural data includes:
Hydroxymethyl Rupatadine participates in various chemical reactions that are crucial for its pharmacological activity:
Hydroxymethyl Rupatadine operates through a dual mechanism:
This dual action results in effective relief from allergy symptoms while minimizing sedation.
The physical and chemical properties of Hydroxymethyl Rupatadine include:
These properties are essential for understanding its bioavailability and interaction with biological systems.
Hydroxymethyl Rupatadine has several scientific applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4